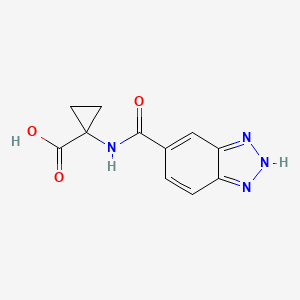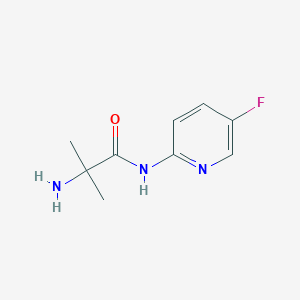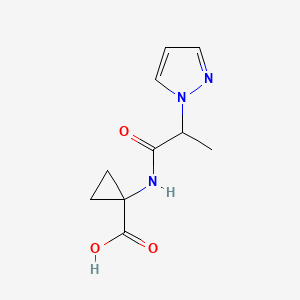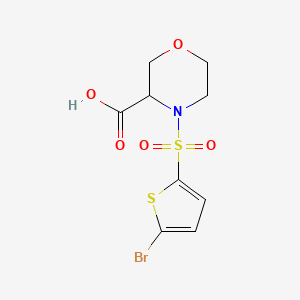![molecular formula C14H16INO2 B7580924 1-[(4-Iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione](/img/structure/B7580924.png)
1-[(4-Iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione, commonly known as IDM, is a chemical compound that has gained significant attention in the field of scientific research. IDM is a piperidine derivative that has been synthesized by several methods and has shown promising results in various research applications.
作用机制
The exact mechanism of action of IDM is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been reported to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, and to inhibit the activity of glutamate, an excitatory neurotransmitter. This modulation of neurotransmitter activity is believed to underlie the anticonvulsant and analgesic properties of IDM.
Biochemical and Physiological Effects:
IDM has been reported to exhibit several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes and to decrease the levels of pro-inflammatory cytokines in animal models. The compound has also been reported to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
IDM has several advantages for lab experiments. It is easy to synthesize, and its purity and yield can be controlled by adjusting the synthesis method. The compound has also been shown to be stable under various experimental conditions. However, IDM has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to explore its full potential. Additionally, the compound has not been extensively studied in human subjects, and its safety and efficacy in humans are not known.
未来方向
There are several future directions for the study of IDM. Further studies are needed to explore its potential therapeutic applications, including its potential as a radioprotective agent and as a treatment for neurodegenerative disorders. The compound's mechanism of action needs to be fully understood, and its safety and efficacy in humans need to be established. Additionally, further studies are needed to optimize the synthesis method of IDM and to improve its purity and yield. Overall, IDM is a promising compound that has the potential to make significant contributions to the field of scientific research.
合成方法
IDM can be synthesized by several methods, including the reaction of 4-iodobenzyl chloride with 4,4-dimethylpiperidin-2,6-dione in the presence of a base or the reaction of 4-iodoacetophenone with 4,4-dimethylpiperidin-2,6-dione in the presence of sodium hydride. The synthesis of IDM has been reported in various research articles, and the yield and purity of the compound depend on the synthesis method used.
科学研究应用
IDM has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. IDM has also been investigated for its potential as a radioprotective agent and as a potential treatment for neurodegenerative disorders such as Alzheimer's disease. The compound has shown promising results in various research applications, and further studies are needed to explore its full potential.
属性
IUPAC Name |
1-[(4-iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO2/c1-14(2)7-12(17)16(13(18)8-14)9-10-3-5-11(15)6-4-10/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTISXZGNNQHSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C(=O)C1)CC2=CC=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580846.png)

![2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine](/img/structure/B7580857.png)
![2-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methylethanamine](/img/structure/B7580861.png)
![1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580868.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7580883.png)

![1-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580904.png)

![1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea](/img/structure/B7580915.png)
![1-[1-(2-Methoxyphenyl)propan-2-yl-methylamino]-3-propan-2-yloxypropan-2-ol](/img/structure/B7580916.png)
![1-amino-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7580943.png)

